![molecular formula C18H19N5O5 B14484843 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide CAS No. 65811-38-3](/img/structure/B14484843.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 2,4-dinitrophenyl ring and a phenylhexanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide has several applications in scientific research:
Chemistry: Used as a reagent for the detection and characterization of carbonyl compounds.
Biology: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the hydrazone moiety can participate in redox reactions, affecting cellular redox balance and inducing cytotoxic effects.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used for detecting carbonyl compounds.
2,4-Dinitrophenylhydrazones: A class of compounds with similar structural features and reactivity.
Hydrazones: A broader class of compounds with diverse applications in chemistry and biology.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide is unique due to its specific combination of a 2,4-dinitrophenyl group and a phenylhexanamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
65811-38-3 |
|---|---|
分子式 |
C18H19N5O5 |
分子量 |
385.4 g/mol |
IUPAC名 |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-phenylhexanamide |
InChI |
InChI=1S/C18H19N5O5/c1-2-3-9-16(18(24)19-13-7-5-4-6-8-13)21-20-15-11-10-14(22(25)26)12-17(15)23(27)28/h4-8,10-12,20H,2-3,9H2,1H3,(H,19,24) |
InChIキー |
OMIQMGAXYNUTEP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


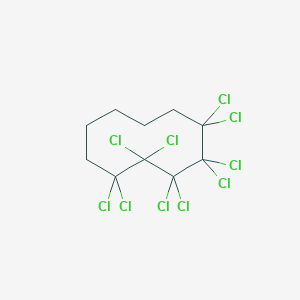
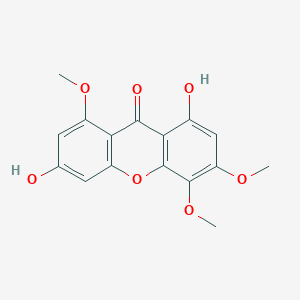

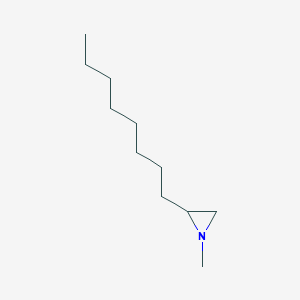
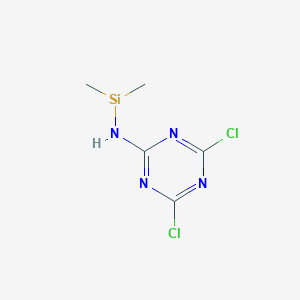

![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
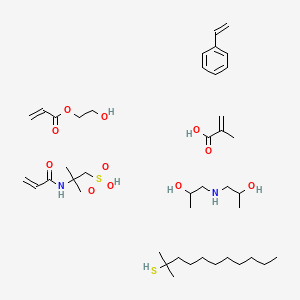
![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
